Hapn has been synthesized through the reaction of allylamine and acrylonitrile under controlled conditions to prevent excessive heating and ensure a good yield []. The characterization of the synthesized Hapn is typically done using various techniques like single-crystal X-ray diffraction, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy [, ].
Hapn exhibits interesting coordination properties due to the presence of both a double bond (C=C) and a nitrile group (C≡N) within its structure. These functional groups can interact with metal ions, forming π-complexes. Research has explored the formation and characterization of copper(I) π-complexes with Hapn. These studies involved titrating Hapn solutions with copper(II) salts and analyzing the resulting complexes using X-ray diffraction and other techniques []. The research revealed that the coordination environment around the copper(I) ion can vary depending on the counterions present, leading to different structural arrangements [].
While the specific applications of Hapn itself are still under exploration, its ability to form complexes with metal ions suggests potential applications in various fields, including:
3-(Allylamino)propanenitrile is an organic compound characterized by its molecular formula C₆H₁₀N₂ and a molecular weight of 110.16 g/mol. It features an allylamino group attached to a propanenitrile backbone, making it a member of the β-aminonitrile family. The structure can be described as having an allyl group (prop-2-en-1-yl) attached to the nitrogen atom of the amino group, which is further connected to a propanenitrile functional group. This compound is often utilized in various biochemical applications, particularly in proteomics research due to its reactivity and ability to form complexes with metal ions .
The research focuses on apn's ability to form complexes with Cu(I) ions. The study suggests that the allyl and amine groups compete for coordination with the copper ion, with the allyl group likely binding first []. The nitrile group might not participate in the coordination. This information provides insights into the potential chelating properties of apn for other metal ions as well.
Research on 3-(prop-2-en-1-ylamino)propanenitrile is limited. More studies are needed to:
The synthesis of 3-(allylamino)propanenitrile typically involves the reaction of acrylonitrile with allylamine. Common methods include:
3-(Allylamino)propanenitrile has several applications:
Interaction studies involving 3-(allylamino)propanenitrile primarily focus on its coordination with metal ions. For instance, research has shown that it can form stable complexes with copper(I), affecting both the electronic properties and reactivity of the metal center. These studies are crucial for understanding how such compounds can be utilized in catalysis or as sensors .
Several compounds share structural similarities with 3-(allylamino)propanenitrile. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-(Ethylamino)propanenitrile | C₅H₁₀N₂ | Contains an ethyl group instead of allyl. |
| 3-(Phenylamino)propanenitrile | C₉H₁₀N₂ | Features a phenyl group, enhancing aromaticity. |
| 3-(Diallylamino)propanenitrile | C₈H₁₄N₂ | Contains two allyl groups, increasing reactivity. |
The uniqueness of 3-(allylamino)propanenitrile lies in its balance between nucleophilicity due to the amino group and electrophilicity from the nitrile functionality, allowing it to participate in diverse
The application of 3-(allylamino)propanenitrile derivatives in site-selective cysteine modification represents a significant advancement in protein engineering methodologies [4] [5]. While 3-(allylamino)propanenitrile itself is not directly used for cysteine conjugation, it serves as a precursor and structural analog to the more widely studied 3-arylpropiolonitrile compounds that have demonstrated exceptional selectivity for cysteine residues [4] [5].
The mechanism underlying cysteine-selective conjugation involves the nucleophilic attack of the cysteine thiol group on the electron-deficient alkyne system present in arylpropiolonitrile derivatives [4] [5]. This reaction proceeds through a Michael-type addition mechanism, resulting in the formation of a stable carbon-sulfur bond that exhibits remarkable resistance to hydrolysis compared to traditional maleimide-based conjugation strategies [4] [5].
Research has demonstrated that 3-arylpropiolonitrile compounds exhibit exquisite chemoselectivity for cysteine residues over other nucleophilic amino acids such as lysine, histidine, and tyrosine [4] [5]. This selectivity is attributed to the unique electronic properties of the propiolonitrile moiety, which is activated by both the nitrile group and the aromatic substituent [6]. The resulting conjugation products show exceptional stability in aqueous media, human plasma, and living cell environments [4] [5].
Experimental studies have shown that the conjugation efficiency of arylpropiolonitrile-based reagents with cysteine-containing peptides exceeds 90% under optimized conditions [5]. The reaction typically requires mild aqueous buffer conditions at physiological pH, making it compatible with protein modification protocols that preserve native protein structure and function [5].
| Parameter | 3-Arylpropiolonitrile | Traditional Maleimide |
|---|---|---|
| Cysteine Selectivity | >95% | 85-90% |
| Reaction pH Range | 6.5-8.0 | 6.5-7.5 |
| Conjugation Efficiency | >90% | 80-95% |
| Aqueous Stability (24h) | >98% | 70-80% |
| Plasma Stability (7 days) | >95% | 60-70% |
The development of antibody-drug conjugates utilizing arylpropiolonitrile chemistry has revealed superior stability characteristics compared to conventional maleimide-based approaches [7] [8]. Comprehensive stability studies have been conducted using various conjugate systems to evaluate the performance of arylpropiolonitrile linkages under physiologically relevant conditions [7] [8].
In vitro stability assessments demonstrate that arylpropiolonitrile-based conjugates maintain structural integrity when exposed to conditions mimicking normal blood environment, including the presence of glutathione and human serum albumin [7] [8]. Specifically, conjugates prepared using 3-arylpropiolonitrile chemistry showed no detectable cleavage after five days of incubation at 37°C in phosphate-buffered saline containing 5 micromolar glutathione and 20 micromolar human serum albumin [7] [8].
The in vivo stability of arylpropiolonitrile-based protein conjugates has been evaluated using albumin-conjugated therapeutic proteins as model systems [7] [8]. These studies revealed that the serum half-life of conjugates prepared using arylpropiolonitrile chemistry was significantly extended compared to maleimide-based alternatives [7] [8]. In the late phase of circulation (84 to 120 hours), arylpropiolonitrile-conjugated proteins exhibited a serum half-life of 17.1 hours compared to 12.0 hours for maleimide-conjugated counterparts [7] [8].
Molecular-level stability analysis using mass spectrometry techniques has confirmed that arylpropiolonitrile conjugates resist retro-conjugation reactions and thiol exchange processes that commonly affect maleimide-based linkages [7] [8]. This enhanced stability is attributed to the irreversible nature of the thiol-arylpropiolonitrile addition reaction, which forms a vinyl sulfide product that is resistant to nucleophilic attack by competing thiols [7] [8].
| Stability Parameter | Arylpropiolonitrile-Based | Maleimide-Based |
|---|---|---|
| In Vitro Cleavage (5 days) | <2% | 25-35% |
| Plasma Stability (7 days) | >95% | 65-75% |
| Late Phase Half-life (hours) | 17.1 | 12.0 |
| Glutathione Resistance | Excellent | Moderate |
| Thiol Exchange Rate | Negligible | Significant |
Direct comparative studies between arylpropiolonitrile and maleimide-based conjugation strategies have revealed significant advantages for the former approach across multiple performance metrics [7] [4] [5] [8]. These comparisons encompass reaction kinetics, selectivity, stability, and overall conjugate performance under physiologically relevant conditions [7] [4] [5] [8].
Reaction kinetics analysis demonstrates that arylpropiolonitrile-based conjugation proceeds with comparable efficiency to maleimide chemistry while offering superior selectivity profiles [4] [5]. The conjugation reaction typically reaches completion within 1-5 hours under mild aqueous conditions, with conversion rates exceeding 85% for most protein substrates [4] [5]. This efficiency is maintained across a broader pH range compared to maleimide chemistry, providing greater flexibility in conjugation protocols [4] [5].
Selectivity assessments reveal that arylpropiolonitrile reagents exhibit minimal cross-reactivity with other nucleophilic amino acid residues [4] [5]. In peptide mixtures obtained through trypsin digestion of proteins, arylpropiolonitrile reagents demonstrated exclusive reactivity with cysteine-containing fragments, while showing no detectable modification of lysine, histidine, or other potentially reactive residues [4] [5].
Long-term stability comparisons have consistently favored arylpropiolonitrile-based conjugates over maleimide alternatives [7] [9] [8]. In accelerated stability studies conducted at elevated temperatures and in the presence of competing nucleophiles, arylpropiolonitrile conjugates maintained their integrity while maleimide-based systems showed significant degradation [9] [10]. Specifically, arylpropiolonitrile conjugates retained over 90% of their initial conjugation after seven days of incubation with 1 millimolar reduced glutathione, compared to less than 70% retention for maleimide conjugates under identical conditions [10].
The therapeutic implications of these stability differences have been demonstrated in animal model studies where arylpropiolonitrile-based antibody-drug conjugates showed enhanced efficacy and reduced off-target effects compared to maleimide-based formulations [7] [11] [8]. These improvements are directly attributed to the superior stability of the arylpropiolonitrile linkage, which maintains drug conjugation throughout the circulation period and prevents premature drug release [7] [11] [8].
| Comparative Metric | Arylpropiolonitrile | Maleimide |
|---|---|---|
| Reaction Time to Completion | 1-5 hours | 0.5-2 hours |
| Cysteine Selectivity | >98% | 85-92% |
| pH Tolerance Range | 6.0-8.5 | 6.5-7.5 |
| 7-Day Stability (37°C) | >90% | <70% |
| Glutathione Resistance | Excellent | Poor |
| In Vivo Half-life Extension | 42% improvement | Baseline |